7-(4-fluorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(4-fluorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. This compound is characterized by the presence of a fluorobenzyl group, a methyl group, and a morpholino group attached to the purine core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl bromide, 3-methylxanthine, and morpholine.
N-Alkylation: The first step involves the N-alkylation of 3-methylxanthine with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Morpholine Introduction: The resulting intermediate is then reacted with morpholine under reflux conditions to introduce the morpholino group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and purification methods.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
7-(4-fluorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- 7-(4-chlorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
- 7-(4-methylbenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
Uniqueness
7-(4-fluorobenzyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its non-fluorinated analogs.
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-2-4-12(18)5-3-11)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYUBONCHNVJIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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